
3alpha-Aminocholestane
Vue d'ensemble
Description
3alpha-Aminocholestane, also known as this compound, is a useful research compound. Its molecular formula is C27H49N and its molecular weight is 387.7 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3alpha-Aminocholestane (3AC) is a compound that has garnered attention for its selective inhibition of the Src homology 2 domain-containing inositol-5-phosphatase 1 (SHIP1). This biological activity has implications in various physiological and pathological processes, particularly in the immune response and cancer biology. This article reviews the biological activity of 3AC, supported by data tables, case studies, and detailed research findings.
Inhibition of SHIP1
3AC acts primarily as an inhibitor of SHIP1, which plays a crucial role in regulating immune responses and hematopoiesis. By inhibiting SHIP1, 3AC enhances the production of myeloid immunoregulatory cells and granulocytes. Studies have shown that treatment with 3AC leads to a significant increase in circulating granulocytes, with a reported increase of 4 to 5 times compared to control groups after a week of administration .
Impact on Cell Signaling
The compound has been shown to increase the activity of the AKT pathway, leading to apoptosis specifically in chronic lymphocytic leukemia (CLL) cells while sparing normal B cells. This selective induction of cell death is mediated by reactive oxygen species (ROS), which are generated through altered mitochondrial function upon SHIP1 inhibition .
Table 1: Summary of Key Findings on 3AC
Case Studies
Case Study 1: Myeloid Cell Expansion
In a murine model, daily intraperitoneal injections of 3AC resulted in a marked increase in myeloid immunoregulatory cell numbers within peripheral lymphoid tissues. This expansion was associated with impaired priming of allogeneic T cell responses, suggesting a potential mechanism for enhancing immunosuppression during graft-versus-host disease (GVHD) scenarios .
Case Study 2: CLL Treatment Efficacy
In a study utilizing a CLL mouse model, treatment with 3AC led to reduced infiltration of CLL cells into peripheral tissues. The mechanism was linked to increased ROS levels and subsequent apoptosis in malignant cells, indicating that 3AC could serve as a promising therapeutic agent for targeted cancer treatments without affecting normal lymphocyte populations .
Implications for Therapeutic Use
The selective nature of 3AC’s action on SHIP1 presents several therapeutic opportunities:
- Cancer Therapy : Given its ability to induce apoptosis selectively in malignant cells while preserving normal immune function, 3AC may be suitable for combination therapies targeting various cancers.
- Immunomodulation : The expansion of myeloid regulatory cells suggests potential applications in conditions requiring enhanced immunosuppression, such as organ transplantation or autoimmune diseases.
Applications De Recherche Scientifique
Immunological Applications
Enhancement of Myeloid-Derived Suppressor Cells (MDSCs)
Research indicates that treatment with 3AC leads to the expansion of MDSCs and regulatory T cells (Tregs) in vivo. In a study involving collagen-induced arthritis (CIA) in mice, 3AC treatment significantly reduced disease incidence and severity by promoting the expansion of MDSCs, which are known to suppress T cell responses and inflammatory processes . This suggests potential therapeutic benefits for autoimmune diseases.
Protection Against Leishmania Infection
3AC has also been shown to enhance protection against Leishmania infections. In BALB/c mice, administration of 3AC increased the production of anti-leishmanial cytokines while reducing pro-leishmanial cytokines, leading to decreased parasite load in both L. major and L. donovani infections . This positions 3AC as a promising candidate for developing new immunostimulants against parasitic infections.
Oncological Applications
Inhibition of Cancer Cell Growth
3AC has demonstrated efficacy in reducing growth in multiple myeloma (MM) models. It was observed that treatment with 3AC resulted in decreased levels of free human Igλ light chains, indicating reduced tumor burden . Furthermore, in chronic lymphocytic leukemia (CLL) models, 3AC induced apoptosis selectively in CLL cells without affecting normal B cells, suggesting its potential as a targeted cancer therapy .
Mechanisms of Action
The apoptosis induced by 3AC appears to be mediated through the generation of reactive oxygen species (ROS), which are known to play a role in cellular stress responses leading to programmed cell death . This specificity for malignant cells over normal cells enhances its therapeutic potential while minimizing side effects.
Other Biological Pathways
Impact on Cytokine Production
In various studies, 3AC's role in modulating cytokine production has been highlighted. For instance, it influences pathways such as the JAK/STAT signaling pathway and NF-κB signaling, which are crucial for immune response regulation and inflammation management . The compound's ability to selectively inhibit SHIP1 allows for targeted modulation of these pathways, which could be beneficial in treating conditions characterized by dysregulated immune responses.
Data Summary
Propriétés
IUPAC Name |
(3R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20?,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNGJYWAIUJHOJ-DSHIFKSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.